DL-Aspartic-2,3,3-d3 Acid
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Overview
Description
DL-Aspartic-2,3,3-d3 Acid is a deuterated form of DL-Aspartic Acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties. The molecular formula of this compound is HO2CCD2CD(NH2)CO2H, and it has a molecular weight of 136.12 .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Aspartic-2,3,3-d3 Acid can be synthesized through the deuteration of DL-Aspartic Acid. The process involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. The reaction typically requires a deuterium source such as deuterium oxide (D2O) and a catalyst to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas or deuterated solvents. The reaction conditions are optimized to achieve high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions: DL-Aspartic-2,3,3-d3 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaloacetic acid.
Reduction: Reduction reactions can convert it into aspartate derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products:
Oxidation: Oxaloacetic acid.
Reduction: Aspartate derivatives.
Substitution: Amides or esters of aspartic acid.
Scientific Research Applications
DL-Aspartic-2,3,3-d3 Acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of aspartic acid.
Biology: Studied for its role in metabolic pathways and neurotransmission.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of DL-Aspartic-2,3,3-d3 Acid involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated aspartic acid. It interacts with enzymes and receptors involved in amino acid metabolism and neurotransmission. The presence of deuterium can alter the kinetic isotope effects, providing insights into reaction mechanisms and metabolic processes .
Comparison with Similar Compounds
DL-Aspartic-2,3,3-d3 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
L-Aspartic Acid-2,3,3-d3: A deuterated form of L-Aspartic Acid.
DL-Aspartic Acid-1-13C: A carbon-13 labeled form of DL-Aspartic Acid.
L-Aspartic Acid-4-13C: Another carbon-13 labeled variant of L-Aspartic Acid.
DL-Malic Acid-2,3,3-d3: A deuterated form of DL-Malic Acid.
These compounds are used in various research applications, but this compound is particularly valuable for studies involving deuterium isotope effects and metabolic tracing.
Properties
IUPAC Name |
2-amino-2,3,3-trideuteriobutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1D2,2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-FUDHJZNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677377 |
Source
|
Record name | (2,3,3-~2~H_3_)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-75-4 |
Source
|
Record name | (2,3,3-~2~H_3_)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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